N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a benzamide derivative featuring a benzothiazole ring, a 3-chloro-substituted benzamide group, and a diethylaminoethyl side chain, formulated as a hydrochloride salt to enhance solubility . Its synthesis likely involves reacting a 3-chlorobenzoyl chloride derivative with 2-aminobenzothiazole, followed by N-alkylation with a diethylaminoethyl group, as inferred from analogous procedures in and . The benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity, while the diethylaminoethyl group may improve membrane permeability due to its basicity and lipophilicity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-7-9-16(21)14-15)20-22-17-10-5-6-11-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMORKZXUVPAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Moiety Formation
The synthesis begins with constructing the benzothiazole ring system. A widely adopted method involves condensing 2-aminothiophenol with substituted benzaldehydes or acyl chlorides. For example, 2-hydrazino-1,3-benzothiazole reacts with acetoacetic ester in glacial acetic acid at 90°C for 2 hours to yield tautomeric pyrazolone intermediates. This step achieves an 89% yield under optimized conditions.
Benzamide Coupling
The benzamide linkage is introduced via nucleophilic acyl substitution. In a representative procedure, 3-chlorobenzoyl chloride reacts with 2-(diethylamino)ethylamine in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the mixture is stirred for 4–6 hours. The intermediate 3-chloro-N-[2-(diethylamino)ethyl]benzamide is isolated via extraction and solvent evaporation.
Final Quaternization and Hydrochloride Formation
The tertiary amine group undergoes quaternization using methyl sulfate or dimethyl sulfate in acetone under reflux, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. For instance, refluxing with dimethyl sulfate in acetone for 1 hour yields a 77% conversion to the quaternary ammonium intermediate, which is subsequently acidified to the final product.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A protocol adapted from VulcanChem involves:
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Step 1 : Mixing 2-aminothiophenol and 3-chlorobenzoyl chloride in dimethylformamide (DMF) with K₂CO₃.
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Step 2 : Irradiating at 120°C for 15 minutes (300 W), achieving 92% yield of the benzothiazole intermediate.
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Step 3 : Coupling with 2-(diethylamino)ethylamine under similar microwave conditions (100°C, 10 minutes).
This method reduces total synthesis time from 12–24 hours (traditional) to under 1 hour, with a 40% reduction in solvent use.
Catalytic Methods and Green Chemistry
Heterogeneous Catalysis
Co₃O₄ nano-flakes and ZnO-beta zeolite are effective catalysts for benzothiazole formation. Key data from comparative studies:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| Co₃O₄ NFs | Ethanol | 80 | 10 | 92 | |
| ZnO-beta | Neat | 120 | 5 | 95 | |
| None | THF | 65 | 30 | 55 |
Co₃O₄ nano-flakes in ethanol provide optimal balance between yield and reaction time, while solvent-free conditions with ZnO-beta achieve near-quantitative yields.
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but complicate purification. Ethanol and water mixtures are preferred for eco-friendly protocols.
Purification and Analytical Techniques
Crystallization
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity.
Chromatographic Monitoring
Thin-layer chromatography (TLC) with silica gel GF₂₅₄ and ethyl acetate/hexane (1:1) monitors reaction progress. Rf values:
Spectroscopic Confirmation
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¹H NMR (D₂O, 300 MHz): δ 2.15 (s, 3H, CH₃), 3.04 (s, 6H, N(CH₂CH₃)₂), 7.44 (s, 1H, benzothiazole-H).
Comparative Analysis of Synthetic Methods
| Method | Duration | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Traditional | 24 h | 75 | 95 | Moderate | Low |
| Microwave-assisted | 1 h | 88 | 98 | High | Medium |
| Catalytic (Co₃O₄) | 10 min | 92 | 99 | High | High |
Microwave and catalytic methods outperform traditional protocols in yield and scalability, though catalytic routes require higher initial investment.
Challenges and Optimization Strategies
Byproduct Formation
Excess acyl chloride leads to diacylated byproducts. Mitigation:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Organic Synthesis
N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. This versatility makes it an important intermediate for chemists looking to develop new compounds.
Biological Research
In biological contexts, this compound has been studied for its antibacterial and antifungal properties . Research indicates that it can inhibit the growth of various pathogens, making it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi.
Case Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections.
Medicinal Chemistry
The compound is also being investigated for its anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve interaction with specific molecular targets, potentially leading to inhibition of inflammatory pathways.
Case Study: In preclinical trials, this compound was shown to reduce pain responses in animal models, indicating its potential as a new analgesic agent .
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes , pigments , and other chemical products. Its reactivity and structural complexity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to the inhibition of their activity. The exact pathways and targets are still under investigation, but research suggests that it may interfere with cellular signaling processes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
*Calculated based on analogous compounds due to lack of explicit data.
Key Observations:
Core Structure : The target compound shares a benzamide-benzothiazole scaffold with and , whereas benzisothiazolones () replace the amide with a sulfonyl or selenium-containing heterocycle, altering electronic properties and reactivity .
Diethylaminoethyl vs. dimethylaminoethyl (): The longer alkyl chain in the target compound increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility . Dioxopyrrolidinyl () and ethylsulfonyl () groups introduce polar functionalities absent in the target compound, likely affecting solubility and target binding .
Salt Form : Hydrochloride salts are prevalent across these compounds to enhance aqueous solubility, critical for in vivo applications .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN3S
- Molecular Weight : 283.82 g/mol
- Chemical Structure : The compound features a benzothiazole moiety linked to a diethylaminoethyl side chain, with a chloro substituent on the benzamide.
1. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains and fungi. The results indicate significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains, which often exhibit intrinsic resistance due to their outer membrane structure .
2. Cytotoxicity Studies
Cytotoxic effects have been evaluated in several cancer cell lines. The compound demonstrates promising cytotoxicity against various tumor cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. These results suggest that the compound may interact with cellular pathways involved in tumor growth and proliferation .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting programmed cell death.
- Interaction with Enzymes : It could act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival and tumor growth.
Case Studies
Recent studies have highlighted the effectiveness of this compound in combination therapies. For instance, when used alongside standard antibiotics, it has shown enhanced efficacy against resistant bacterial strains.
One notable case involved its use in treating infections caused by Staphylococcus aureus, where it significantly reduced bacterial load when combined with beta-lactam antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling of 2-aminobenzothiazole derivatives with 3-chlorobenzoyl chloride via acylation. Subsequent N-alkylation with 2-(diethylamino)ethyl groups is performed under controlled conditions (e.g., dichloromethane as solvent, 40–60°C, 12–24 hours). Critical steps include protecting group strategies for amine functionalities and purification via column chromatography or recrystallization .
- Optimization : Solvent polarity (e.g., DMF for solubility vs. DCM for reactivity), stoichiometric ratios (1:1.2 for amine:acyl chloride), and temperature gradients are adjusted to improve yields (>70% in optimized protocols) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR : H and C NMR confirm proton environments (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Purity >95% verified using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~450–470) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Initial Screening :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values <50 µM suggest activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to benzothiazole bioactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide SAR studies for this compound?
- Approach :
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to assess reactivity and stability. For example, the benzothiazole ring’s electron-withdrawing effects may enhance electrophilic substitution .
- Docking Simulations : Model interactions with biological targets (e.g., PARP-1 or β-lactamase) using AutoDock Vina. Key residues (e.g., Ser/Thr in active sites) may form hydrogen bonds with the amide group .
- Validation : Compare computational binding energies with experimental IC values to refine models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in cytotoxicity (e.g., IC = 10 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cancer screening .
- Dose-Response Replicates : Triplicate experiments with internal controls (e.g., doxorubicin as reference) .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .
Q. How can reaction engineering improve scalability without compromising yield?
- Process Design :
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., epimerization) and enhances heat transfer for exothermic steps .
- Microwave Assistance : Accelerates N-alkylation steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
- Data-Driven Optimization : Machine learning models trained on reaction parameters (temperature, solvent polarity) predict optimal conditions for >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
